Isoconazole

Catalog No.
S595386
CAS No.
27523-40-6
M.F
C18H14Cl4N2O
M. Wt
416.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoconazole

CAS Number

27523-40-6

Product Name

Isoconazole

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole, Fazol, Gyno Icaden, Gyno-Travogen, Icaden, isoconazole, isoconazole nitrate, R15454, Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

The exact mass of the compound Isoconazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoconazole is an imidazole antifungal compound primarily used for treating superficial skin and vaginal infections. It belongs to the class of azole antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The chemical formula for isoconazole is C₁₈H₁₄Cl₄N₂O, and its IUPAC name is 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole . Isoconazole is known for its effectiveness against various fungal pathogens and is often compared to other antifungal agents like clotrimazole.

Isoconazole's antifungal activity stems from its interaction with ergosterol biosynthesis in fungal cells. It inhibits the enzyme lanosterol 14α-demethylase, an essential step in ergosterol production. This disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].

Isoconazole is generally well-tolerated when used topically as directed. However, some side effects like burning, itching, or irritation at the application site can occur []. It's essential to note that:

  • Safety data on ingestion or inhalation is limited. Accidental ingestion can cause nausea, vomiting, and diarrhea.
  • Isoconazole can interact with other medications. It's crucial to inform your doctor about any medications you're taking before using Isoconazole.
  • Pregnant or breastfeeding women should consult their doctor before using Isoconazole.
, including:

  • Reduction Reaction: Trichloroacetophenone is reduced using a catalyst to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
  • N-Alkylation: This intermediate undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.
  • Etherification: The intermediate is then etherified with 2,6-dichlorobenzyl chloride.
  • Salt Formation: The final product, isoconazole nitrate, is obtained through acidification with nitric acid followed by recrystallization .

Isoconazole exhibits potent antifungal activity against a range of fungi, including dermatophytes and yeasts. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis and ultimately compromises the integrity of the fungal cell membrane . Studies have shown that it has similar efficacy to clotrimazole in treating conditions such as athlete's foot and candidiasis.

Isoconazole can be synthesized through various methods, with the most notable being:

  • Catalytic Reduction: Using trichloroacetophenone as a starting material.
  • N-Alkylation: Involves reacting the reduced product with imidazole under specific conditions.
  • Recrystallization Techniques: To purify the final product after salt formation .

The synthesis process is characterized by its efficiency and relatively high yield when optimized correctly.

Isoconazole is primarily used in:

  • Topical Antifungal Treatments: Effective against skin infections caused by dermatophytes and yeast.
  • Vaginal Antifungal Treatments: Commonly prescribed for vaginal candidiasis.
  • Pharmaceutical Formulations: Available in various forms such as creams and ointments for direct application to affected areas .

Research on isoconazole's interactions indicates that it may affect cytochrome P450 enzymes involved in drug metabolism. This could potentially lead to drug-drug interactions when administered concurrently with other medications metabolized by these enzymes . Further studies are necessary to fully understand the implications of these interactions on therapeutic efficacy and safety.

Isoconazole shares structural and functional similarities with other azole antifungals. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
ClotrimazoleC₁₄H₁₁Cl₂N₃Broad-spectrum antifungal; commonly used in creams.
BifonazoleC₁₅H₁₂Cl₂N₂OSimilar mechanism; used in topical formulations.
PosaconazoleC₁₈H₁₈Cl₂N₄O₃Broader spectrum against systemic fungal infections.

Isoconazole's uniqueness lies in its specific structural configuration that enhances its affinity for fungal enzymes while minimizing toxicity to human cells. Its dual activity against both dermatophytes and yeasts distinguishes it from some other azole derivatives that may be more selective for one type of pathogen over another .

Isoconazole is an azole antifungal compound with the molecular formula C18H14Cl4N2O and a molecular weight of 416.13 g/mol [1] [3]. This compound belongs to the imidazole class of antifungals, characterized by the presence of four chlorine atoms in its structure [20]. The empirical formula reflects the precise atomic composition of the molecule, consisting of 18 carbon atoms, 14 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom [4] [7].

Table 1: Molecular Properties of Isoconazole

PropertyValue
Molecular FormulaC18H14Cl4N2O
Molecular Weight416.13 g/mol
CAS Number27523-40-6
IUPAC Name1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole

The International Union of Pure and Applied Chemistry (IUPAC) name for isoconazole is 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole, which systematically describes the arrangement of atoms and functional groups within the molecule [2] [4]. This systematic nomenclature provides a precise description of the molecular structure, highlighting the presence of the imidazole ring, the dichlorophenyl and dichlorobenzyl moieties, and the ether linkage that connects these structural components [3] [7].

Structural Characteristics

Imidazole Ring System

The imidazole ring in isoconazole is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [5] [21]. This ring system serves as the active pharmacophore of the molecule, playing a crucial role in its mechanism of action by binding to the iron atom in the fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) enzyme [6] [13].

Table 6: Properties of the Imidazole Ring in Isoconazole

PropertyDescription
StructureFive-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3
AromaticityAromatic system with 6 π-electrons (a pair from protonated nitrogen and one from each of the remaining four atoms)
PolarityHighly polar with dipole moment of 3.67 D, contributing to solubility properties
TautomerismCan exist in two equivalent tautomeric forms as hydrogen can bind to either nitrogen atom
Functional RoleServes as the active pharmacophore that binds to the iron atom in fungal CYP51 enzyme

The imidazole ring in isoconazole exhibits aromaticity due to the presence of a planar ring containing 6 π-electrons, with a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms in the ring [5] [21]. This aromatic character contributes to the stability of the molecule and influences its chemical reactivity [20] [21]. The imidazole ring also demonstrates tautomerism, as the hydrogen atom can bind to either of the nitrogen atoms, resulting in two equivalent tautomeric forms [5] [21].

Dichlorophenyl and Dichlorobenzyl Moieties

Isoconazole contains two distinct chlorinated aromatic moieties: a 2,4-dichlorophenyl group and a 2,6-dichlorobenzyl group [1] [3]. These structural components contribute significantly to the physicochemical properties of the molecule, particularly its lipophilicity and membrane penetration capabilities [6] [20].

Table 7: Properties of Dichlorophenyl and Dichlorobenzyl Moieties in Isoconazole

MoietyPosition in MoleculeStructural CharacteristicsFunctional Significance
2,4-DichlorophenylAttached to the stereocenter carbon atomPhenyl ring with chlorine atoms at positions 2 and 4, creating an asymmetric electron distributionContributes to lipophilicity and membrane penetration; influences stereochemical properties
2,6-DichlorobenzylConnected to the ether oxygenBenzyl group with chlorine atoms at positions 2 and 6, creating steric hindrance around the methylene groupEnhances lipophilicity; chlorine atoms provide steric bulk that affects molecular conformation

The 2,4-dichlorophenyl moiety is attached to the stereocenter carbon atom and features chlorine atoms at positions 2 and 4 of the phenyl ring [3] [7]. This arrangement creates an asymmetric electron distribution within the aromatic ring, influencing the electronic properties and reactivity of this portion of the molecule [6] [20]. The 2,6-dichlorobenzyl moiety, on the other hand, is connected to the ether oxygen and contains chlorine atoms at positions 2 and 6 of the benzyl group [3] [7]. The positioning of these chlorine atoms creates steric hindrance around the methylene group, affecting the conformational flexibility of this structural component [6] [20].

Ether Linkage Properties

The ether linkage in isoconazole consists of a C-O-C bond that connects the stereocenter carbon to the dichlorobenzyl group [3] [7]. This structural feature plays a crucial role in determining the three-dimensional conformation of the molecule and influences its interaction with target enzymes [9] [20].

Table 8: Properties of the Ether Linkage in Isoconazole

PropertyDescription
StructureC-O-C linkage connecting the stereocenter carbon to the dichlorobenzyl group
Bond AnglesTypical C-O-C bond angle of approximately 110-112°, creating a bent structure
Rotational FreedomAllows rotational freedom around the C-O bonds, contributing to conformational flexibility
Electronic PropertiesOxygen atom contains two lone pairs of electrons that can act as hydrogen bond acceptors
Functional SignificanceProvides optimal spatial arrangement between the imidazole ring and the dichlorobenzyl group; contributes to binding affinity and molecular recognition

The ether linkage in isoconazole exhibits a typical C-O-C bond angle of approximately 110-112°, creating a bent structure that influences the overall molecular geometry [9] [20]. This linkage allows rotational freedom around the C-O bonds, contributing to the conformational flexibility of the molecule [9] [20]. The oxygen atom in the ether linkage contains two lone pairs of electrons that can act as hydrogen bond acceptors, potentially facilitating interactions with target proteins or other molecules [9] [21].

Stereochemistry and Chirality

R and S Enantiomers

Isoconazole possesses one stereocenter at the carbon atom that connects the dichlorophenyl group, the imidazole-ethyl group, and the ether linkage [10] [11]. This stereocenter gives rise to two enantiomers: the R-enantiomer and the S-enantiomer [10] [11]. These enantiomers are mirror images of each other and are not superimposable, a property known as chirality [10] [11].

Table 9: Stereochemistry and Chirality of Isoconazole

AspectDescription
Stereocenter LocationCarbon atom connecting the 2,4-dichlorophenyl group, the imidazole-ethyl group, and the ether linkage
R EnantiomerConfiguration where, according to Cahn-Ingold-Prelog rules, the priority groups are arranged clockwise
S EnantiomerConfiguration where, according to Cahn-Ingold-Prelog rules, the priority groups are arranged counterclockwise
Racemic MixtureEqual mixture of R and S enantiomers, commonly used in pharmaceutical formulations
Biological SignificancePotential differences in biological activity between enantiomers due to stereoselective interactions with target enzymes

The R-enantiomer of isoconazole has a configuration where, according to the Cahn-Ingold-Prelog rules, the priority groups around the stereocenter are arranged in a clockwise direction [10] [11]. Conversely, the S-enantiomer has a configuration where these priority groups are arranged in a counterclockwise direction [10] [12]. Commercially, isoconazole is available both as a racemic mixture (equal amounts of R and S enantiomers) and as the pure S-enantiomer [11] [12].

Stereocenter Configuration

The stereocenter in isoconazole is located at the carbon atom that connects the 2,4-dichlorophenyl group, the imidazole-ethyl group, and the ether linkage [10] [11]. The configuration of this stereocenter determines the spatial arrangement of these structural components and influences the three-dimensional structure of the molecule [10] [11].

According to the Cahn-Ingold-Prelog rules for assigning absolute configuration, the priority of the groups attached to the stereocenter in isoconazole is determined by the atomic number of the atoms directly connected to the stereocenter [10] [11]. In the case of isoconazole, the priority order is typically: 2,4-dichlorophenyl group > imidazole-ethyl group > ether linkage > hydrogen [10] [12]. Based on this priority order, the absolute configuration of the stereocenter can be assigned as either R or S [10] [12].

Research has shown that the S-enantiomer of isoconazole has been isolated and characterized, with the Chemical Abstracts Service (CAS) registry number 322764-96-5 [1] [12]. The pure S-enantiomer has a specific optical rotation that distinguishes it from the racemic mixture [11] [12]. The stereochemical purity of isoconazole enantiomers can be determined using chiral chromatographic techniques, such as high-performance liquid chromatography with chiral stationary phases [10] [11].

Salt Forms

Isoconazole Nitrate Structure

Isoconazole nitrate is the most common salt form of isoconazole used in pharmaceutical formulations [14] [17]. It is formed by the reaction of isoconazole base with nitric acid, resulting in a salt with the molecular formula C18H15Cl4N3O4 and a molecular weight of 479.14 g/mol [14] [18].

Table 10: Salt Forms of Isoconazole

Salt FormMolecular FormulaMolecular WeightCharacteristicsPharmaceutical Use
Isoconazole NitrateC18H15Cl4N3O4479.14 g/molWhite crystalline powder with melting point 178-186°C; improved stability and solubility compared to free baseMost common form used in commercial formulations; used in creams, solutions, and vaginal tablets
Isoconazole BaseC18H14Cl4N2O416.13 g/molWhite or almost white powder; less water-soluble than the nitrate saltLess commonly used in pharmaceutical preparations
Other Salt FormsVariousVaries by counter-ionLimited information available in literature; potentially include hydrochloride, sulfate formsNot widely reported in commercial pharmaceutical formulations

The structure of isoconazole nitrate consists of the isoconazole cation and the nitrate anion [14] [19]. The isoconazole cation is formed by protonation of one of the nitrogen atoms in the imidazole ring, while the nitrate anion (NO3-) serves as the counter-ion [14] [18]. This salt formation enhances the stability and solubility of isoconazole, making it more suitable for pharmaceutical applications [14] [17].

Isoconazole nitrate appears as a white crystalline powder with a melting point of 178-186°C [17] [18]. It is very slightly soluble in water, soluble in methanol, and slightly soluble in ethanol (96%) [18] [19]. The nitrate salt form of isoconazole demonstrates improved physicochemical properties compared to the free base, including enhanced stability and solubility [14] [17].

Table 2: Molecular Properties of Isoconazole Nitrate

PropertyValue
Molecular FormulaC18H15Cl4N3O4
Molecular Weight479.14 g/mol
CAS Number24168-96-5
IUPAC Name1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate

Like the base form, isoconazole nitrate can exist as a racemic mixture or as the pure S-enantiomer [12] [14]. The S-enantiomer of isoconazole nitrate has been characterized and is identified by the Chemical Abstracts Service (CAS) registry number 66666686 [12] [14]. The stereochemical properties of isoconazole are preserved in the nitrate salt form, with the stereocenter maintaining its configuration [12] [14].

Table 3: Physical Properties of Isoconazole

PropertyValue
Physical StateWhite or almost white powder
Melting Point (Nitrate Salt)178-186°C
Solubility (Base)Practically insoluble in water, very soluble in methanol, freely soluble in ethanol (96%)
Solubility (Nitrate Salt)Very slightly soluble in water, soluble in methanol, slightly soluble in ethanol (96%)

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

415.983074 g/mol

Monoisotopic Mass

413.986024 g/mol

Heavy Atom Count

25

Melting Point

179

UNII

GRI7WFR424

Related CAS

24168-96-5 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27523-40-6
40036-10-0
24168-96-5

Wikipedia

Isoconazole

Dates

Last modified: 08-15-2023

A rare fungal infection of infants: a diffuse case of mucocutaneous candidiasis

Melek Aslan Kayıran, Aslı V Erdemir, Deniz Dağdelen, Filiz Cebeci, Esra Koçoğlu, Mehmet S Gürel
PMID: 31498879   DOI: 10.1111/ijd.14644

Abstract




Tinea nigra palmaris: a clinical case in a rural Ethiopian hospital

Ramón Perez-Tanoira, Carlos Zarco Olivo, José Fortes Alen, Laura Prieto-Pérez, Alfonso Cabello, Jose Manuel Ramos Rincón, Juan Cuadros, Miguel Górgolas
PMID: 30231166   DOI: 10.1590/s1678-9946201860052

Abstract

Tinea nigra is an infrequent, superficial fungal infection, mainly caused by Hortaea werneckii, which is still underreported in Ethiopia. An asymptomatic 62-year-old male patient sought a rural hospital of Ethiopia, showing dark plaques on the palms of both hands. A superficial mycosis was suspected and a direct light microscopic mycological examination from skin scrapings revealed short brownish hyphae. To our knowledge, this is the first case of tinea nigra from the Ethiopian highlands. This may be due to the actual rarity of the condition or to underreporting.


Figurate erythematous lesion by Microsporum canis in immunosuppressed patient

Karine Paschoal Botelho, Yuri Coelho Soares, Deborah Pereira Gonçalves, Bárbara Lima Araújo Melo
PMID: 29641719   DOI: 10.1590/abd1806-4841.20187094

Abstract

Dermatophytes are fungi capable of invading keratinized tissues. Isolation of the fungus with the culture is essential to guide the treatment, because there are more resistant species like Microsporum canis. The chronic use of corticosteroids leads to the deregulation of immunity, promoting atypical manifestations of infections. Topical antifungal therapy is often insufficient, requiring systemic medications. We describe the case of a patient undergoing systemic corticosteroid therapy with a large figurate lesion who presented complete response to exclusively topical treatment.


Contact allergy to isoconazole nitrate with unusual spreading over extensive regions

Leonardo Bianchi, Katharina Hansel, Elettra Antonelli, Veronica Bellini, Luca Stingeni
PMID: 28317189   DOI: 10.1111/cod.12688

Abstract




The association of isoconazole-diflucortolone in the treatment of pediatric tinea corporis

Stefano Veraldi, Rossana Schianchi, Paolo Pontini, Alberto Gorani
PMID: 28753055   DOI: 10.1080/09546634.2017.1360988

Abstract

Tinea corporis is a common mycotic infection in children. Staphylococcus aureus superinfections may be observed in atopic children with tinea corporis suffering from severe pruritus and consequent scratching.
From 2006 to 2011, we observed 288 children with mycologically proven tinea corporis. In 39 of them (13.5%) tinea corporis was superinfected by S. aureus: all these children were affected by atopic dermatitis. We interpreted these bacterial superinfections as the clinical result of scratching due to pruritus.
In 2012, we decided to treat all children with a single lesion of tinea corporis with a combination of 1% isoconazole nitrate and 0.1% diflucortolone valerate cream (one application/day for 5-7 days), followed by a treatment with isoconazole or clotrimazole or ciclopirox cream (two applications/day for two weeks).
From 2012 to 2014, we observed 108 children with tinea corporis confirmed by mycological examinations. Clinical and mycological recovery was observed in 93 of them (86.1%). Only four of these children (3.7%) developed S. aureus superinfections.
Our study in atopic children with tinea corporis superinfected by S. aureus confirms that a topical therapy with the association isoconazole-diflucortolone is useful and safe.


[A recurrent case of adult favus successfully treated with terbinafine]

Deniz Erkan, İlkay Kolukırık, Alpaslan Acar, Hazal Kandemir, Macit İlkit
PMID: 26649420   DOI: 10.5578/mb.9901

Abstract

Favus or tinea capitis favosa, is a chronic inflammatory dermatophytosis of the scalp. The disease is particularly common in children aged 6 to 10 years, more often in boys, and it also occurs in adults. Human-to-human transmission is therefore possible. Anthropophilic Trichophyton schöenleinii is responsible for over 95% of favus cases. In addition, there are rare cases of anthropophilic T.violaceum, zoophilic (T.verrucosum, T.quinckeanum, and Microsporum canis) and geophilic M.gypseum species recorded as agents of favus. It is also reported in mice (T.quinckeanum), poultry (M.gallinae), and cats (M.incurvatum). Favus is common in Iran, Nigeria, and China, however it has been reported rarely in the last two decades in Turkey. Although Turkish records are not sufficient to indicate an accurate incidence rate, favus is still present in Turkey. In this report, a 20-year-old female with favus was presented. She had squames and areas of alopecia on the right frontoparietal area of her scalp. Scalp biopsy and hair follicle samples were taken for histopathological examination and fungal culture. According to the conventional identification by mycological methods and internal transcribed spacer (ITS) sequencing analysis, the pathogen was identified as T.schöenleinii. The patient was treated with oral terbinafine (250 mg/day) for 4 weeks and topical isoconazole and ketoconazole for 6 weeks. Clinical recovery was observed after 6 weeks, however, fungal culture could not be repeated. Six months after the initial presentation, the patient's symptoms recurred due to the poor adherence and T.schöenleinii was repeatedly grown in culture. Antifungal treatment was administered with the same drugs for the same period. There was a clinical and mycological recovery 8 months after initial presentation. Favus, which is not frequently observed in adults, is an uncommon disease. Confusion arises in its diagnosis because other diseases have similar clinical appearances, and asymptomatic carriage have also been reported. For these reasons, and because of improvements in health conditions, treatment might be delayed. With accurate assessment of the patient's medical history, the clinical characteristics of the disease, and results of laboratory analyses, coupled with effective mycologist-clinician collaboration, it is possible for the patient to continue a healthy social life. Consequently, favus is still an important health problem encountered in Turkey.


Trichophyton mentagrophytes cause underestimated contagious zoophilic fungal infection

Viktor Alexander Czaika, Phi-Anh Lam
PMID: 23574024   DOI: 10.1111/myc.12069

Abstract

Trichophytia infection, paraphrased cuddly toy mycosis, occurs primarily in prepubertal children, occasionally in infants and adults. The presented case shows the highly contagious infection of four family members with Trichophyton mentagrophytes. Effective treatment requires detailed diagnostic: identifying the dermatophyte, finding the infection source, treating the infection carriers. Tinea must be treated systemically and topically because of infectivity and ignitability. Systemic terbinafine or fluconazole treatment and topical fixed combination isoconazole nitrate/diflucortolone valerate are recommended.


Isoconazole and Clemizole Hydrochloride Partially Reverse the Xeroderma Pigmentosum C Phenotype

Farah Kobaisi, Eric Sulpice, Caroline Barette, Nour Fayyad, Marie-Odile Fauvarque, Bassam Badran, Mohammad Fayyad-Kazan, Hussein Fayyad-Kazan, Xavier Gidrol, Walid Rachidi
PMID: 34360928   DOI: 10.3390/ijms22158156

Abstract

Xeroderma Pigmentosum protein C (XPC) is involved in recognition and repair of bulky DNA damage such as lesions induced by Ultra Violet (UV) radiation.
-mutated cells are, therefore, photosensitive and accumulate UVB-induced pyrimidine dimers leading to increased cancer incidence. Here, we performed a high-throughput screen to identify chemicals capable of normalizing the XP-C phenotype (hyper-photosensitivity and accumulation of photoproducts). Fibroblasts from XP-C patients were treated with a library of approved chemical drugs. Out of 1280 tested chemicals, 16 showed ≥25% photo-resistance with RZscore above 2.6 and two drugs were able to favor repair of 6-4 pyrimidine pyrimidone photoproducts (6-4PP). Among these two compounds, Isoconazole could partially inhibit apoptosis of the irradiated cells especially when cells were post-treated directly after UV irradiation while Clemizole Hydrochloride-mediated increase in viability was dependent on both pre and post treatment. No synergistic effect was recorded following combined drug treatment and the compounds exerted no effect on the proliferative capacity of the cells post UV exposure. Amelioration of XP-C phenotype is a pave way towards understanding the accelerated skin cancer initiation in XP-C patients. Further examination is required to decipher the molecular mechanisms targeted by these two chemicals.


Effective treatment of tinea corporis due to Trichophyton mentagrophytes with combined isoconazole nitrate and diflucortolone valerate therapy

Viktor A Czaika
PMID: 23574023   DOI: 10.1111/myc.12068

Abstract

Trichophyton mentagrophytes is the dermatophyte species most commonly reported in cases of guinea pig-associated dermatophytosis (or guinea pig fungus) a condition that more often affects children than adults. In this case, a 13-year-old girl with recent direct contact with guinea pigs presented with a previously undertreated inflammatory skin lesion on the left side of her upper body, which was positive both for Trichophyton mentagrophytes and Staphylococcus epidermidis. The condition was subsequently diagnosed as tinea corporis due to Trichophyton mentagrophytes with concomitant bacterial infection and effectively treated with 2 weeks of twice-daily application of Travocort cream containing isoconazole nitrate 1% and diflucortolone valerate 0.1%. Visible improvement in the lesion was apparent after only 1 week of treatment.


Misdiagnosed zoophile tinea faciei and tinea corporis effectively treated with isoconazole nitrate and diflucortolone valerate combination therapy

Viktor A Czaika
PMID: 23574022   DOI: 10.1111/myc.12057

Abstract

There have been few published reports on the human transmission of Trichophyton mentagrophytes, a zoophilic fungus frequently occurring in pets. Here we report on 2 girls, living with a pet dwarf rabbit, who presented with inflammatory skin lesions positive for T. mentagrophytes and subsequently diagnosed as zoophile tinea faciei and tinea corporis. The patients were successfully treated with systemic terbinafine and 2-week therapy with Travocort cream containing isoconazole nitrate 1% and diflucortolone valerate 0.1%.


Explore Compound Types